1-(4-Hydroxyphenyl)nonan-1-one
1-(4-Hydroxyphenyl)nonan-1-one
p-Hydroxynonanophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. p-Hydroxynonanophenone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-hydroxynonanophenone is primarily located in the membrane (predicted from logP). Outside of the human body, p-hydroxynonanophenone can be found in alcoholic beverages. This makes p-hydroxynonanophenone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
14392-69-9
VCID:
VC21111367
InChI:
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3
SMILES:
CCCCCCCCC(=O)C1=CC=C(C=C1)O
Molecular Formula:
C15H22O2
Molecular Weight:
234.33 g/mol
1-(4-Hydroxyphenyl)nonan-1-one
CAS No.: 14392-69-9
Cat. No.: VC21111367
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | p-Hydroxynonanophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. p-Hydroxynonanophenone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-hydroxynonanophenone is primarily located in the membrane (predicted from logP). Outside of the human body, p-hydroxynonanophenone can be found in alcoholic beverages. This makes p-hydroxynonanophenone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 14392-69-9 |
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 1-(4-hydroxyphenyl)nonan-1-one |
| Standard InChI | InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 |
| Standard InChI Key | JZBXYOOARNRUME-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCCCCC(=O)C1=CC=C(C=C1)O |
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